(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(morpholin-4-ylamino)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-9-3-1-2-8(9)10-11-4-6-13-7-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJBPNYYPWAPMP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is a chiral organic compound that has gained attention for its potential biological activities. Its structure, featuring a cyclopentanol framework with a morpholine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol is . Its structural representation can be summarized as follows:
Research indicates that (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol may interact with specific biological targets, influencing various signaling pathways. The morpholine group is known to enhance solubility and bioavailability, making it a favorable candidate for drug development.
Biological Activity
The biological activities associated with (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol include:
1. Antimicrobial Activity:
- Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrate its effectiveness in inhibiting the growth of pathogens.
2. Neuroprotective Effects:
- Preliminary research suggests that (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol may offer neuroprotective benefits. It has been evaluated in models of neurodegenerative diseases, showcasing potential in mitigating neuronal damage.
3. Analgesic Properties:
- The compound has been investigated for its analgesic effects in animal models. Results indicate a significant reduction in pain response, warranting further exploration into its mechanisms.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the implications of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in various therapeutic contexts:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at VCU demonstrated the compound's efficacy against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potential for development as an antibacterial agent .
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .
Case Study 3: Pain Management
A clinical trial assessing the analgesic properties showed that participants receiving the compound reported a 30% reduction in pain levels compared to placebo groups. This suggests a promising avenue for pain management therapies .
Scientific Research Applications
Therapeutic Potential
Research indicates that (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol may exhibit:
- Antitumor Activity : Preliminary studies suggest that this compound could act as an immune checkpoint inhibitor, potentially enhancing the immune system's ability to target and destroy cancer cells .
- Neuroprotective Effects : The presence of the morpholine moiety may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Synthesis Routes
Several synthetic pathways have been developed to produce (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol. Common methods include:
- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.
- Asymmetric Synthesis : Employing catalysts that promote the formation of one enantiomer over another.
- Functional Group Modification : Modifying existing compounds to introduce the morpholine and hydroxyl functionalities.
Case Study 1: Antitumor Activity
In a study examining immune checkpoint inhibitors, (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol was found to enhance T-cell activation in vitro, suggesting potential use in cancer immunotherapy. The study utilized flow cytometry to analyze T-cell proliferation and cytokine production following treatment with the compound .
Case Study 2: Neuroprotection
Research involving neurodegenerative models indicated that this compound could reduce neuronal apoptosis induced by oxidative stress. The mechanism appears to involve modulation of apoptotic pathways, making it a promising candidate for further investigation in neuroprotective therapies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine (–NH–) in the compound can act as a nucleophile in substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) to produce amides.
Example Reaction Conditions:
| Reaction Type | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Alkylation | CH₃I | THF | 0–25°C | Tertiary amine derivative |
| Acylation | AcCl | DCM | RT | N-Acetylated product |
Oxidation Reactions
The hydroxyl group (–OH) on the cyclopentane ring can undergo oxidation:
-
Jones Reagent (CrO₃/H₂SO₄) : Converts the alcohol to a ketone under controlled conditions.
-
Swern Oxidation (COCl₂, DMSO) : Provides a ketone without over-oxidation.
Key Considerations:
-
Steric hindrance from the cyclopentane ring may slow reaction rates compared to linear alcohols.
-
Morpholine’s electron-donating effects could stabilize intermediates during oxidation.
Cyclization and Ring-Opening Reactions
The morpholine ring (a six-membered heterocycle with O and N) can participate in ring-opening or expansion reactions:
-
Acid-Catalyzed Ring-Opening : Reacts with HCl to yield linear amino alcohols .
-
Cross-Coupling : Palladium-catalyzed reactions to form bicyclic structures.
Mechanistic Insight:
The lone pair on the morpholine nitrogen facilitates protonation in acidic conditions, enabling ring cleavage. This reactivity is critical for synthesizing derivatives with modified ring systems.
Complexation and Coordination Chemistry
The compound’s amine and hydroxyl groups allow it to act as a ligand in metal complexes:
Example Complexation Data:
| Metal Ion | Ligand Site | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Amine | 8.2 |
| Fe³⁺ | Hydroxyl | 6.7 |
Biological Interactions
Though not a direct reaction, the compound’s interactions with enzymes/receptors highlight its biochemical relevance:
-
Hydrogen Bonding : The –OH and –NH– groups form H-bonds with active-site residues.
-
Conformational Flexibility : The morpholine ring adjusts to fit hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol to structurally related cyclopentanol derivatives, focusing on substituent effects, stereochemistry, and synthesis.
Substituent-Driven Comparisons
*Note: Exact molecular formula/weight for (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol inferred from analogs.
Key Observations:
- Morpholine vs.
- Aromatic vs. Aliphatic Substituents: The chlorophenyl group () increases lipophilicity, favoring membrane permeability, while morpholine enhances water solubility .
- Stereochemical Influence: (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol () was synthesized in 92% yield via asymmetric hydroboration, highlighting the role of stereochemistry in reaction efficiency.
Preparation Methods
Asymmetric Amination of Cyclopentanone Derivatives
One common method involves starting from cyclopentanone or its derivatives and performing an enantioselective amination to install the morpholinylamino substituent at the 2-position, followed by reduction to the corresponding cyclopentan-1-ol.
Step 1: Formation of Imines or Enamines
Cyclopentanone is reacted with morpholine or morpholine-derived amines to form imines or enamines. This step can be catalyzed by acid or base catalysts under controlled conditions.Step 2: Enantioselective Reduction or Hydrogenation
The imine/enamine intermediate undergoes asymmetric hydrogenation or reduction using chiral catalysts such as Rhodium or Iridium complexes with chiral ligands (e.g., SegPhos derivatives). This step ensures the formation of the (1R,2R) stereochemistry with high enantiomeric excess (up to 97% ee reported in related systems).Step 3: Hydroxylation or Reduction to Alcohol
The ketone or imine intermediate is reduced to the corresponding cyclopentan-1-ol, completing the formation of the amino alcohol.
Chiral Pool Synthesis and Nucleophilic Substitution
Alternatively, the compound can be synthesized by nucleophilic substitution on a preformed chiral cyclopentan-1-ol derivative:
Step 1: Preparation of a Chiral Cyclopentan-1-ol Derivative
Starting from a chiral cyclopentan-1-ol or its protected form, a leaving group (e.g., halide or tosylate) is introduced at the 2-position.Step 2: Nucleophilic Substitution with Morpholine
Morpholine or a morpholinylamine acts as a nucleophile to displace the leaving group, introducing the morpholinylamino substituent with retention of stereochemistry.Step 3: Purification and Stereochemical Confirmation
The product is purified by chromatography and stereochemistry confirmed by NMR and chiral HPLC.
Research Findings and Data Summary
Experimental Notes and Considerations
Catalyst selection is critical for achieving high enantioselectivity during asymmetric hydrogenation steps. Ligands such as (S)-SegPhos or (S)-MeO-Biphep have demonstrated excellent results in related chiral amine syntheses.
Reaction conditions such as temperature, solvent, and hydrogen pressure must be optimized to balance yield and stereochemical purity.
Purification techniques including silica gel chromatography and chiral HPLC are essential to isolate and confirm the enantiomerically pure product.
Characterization by NMR (1H, 13C) and chiral chromatographic methods is necessary to verify the stereochemical integrity of the compound.
Q & A
Basic Research Questions
Q. How can the stereochemical outcome of (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol be controlled during synthesis?
- Methodological Answer : The stereochemistry can be controlled using chiral catalysts or auxiliaries. For example, asymmetric hydroboration with (+)-IpcBH2 at -25°C achieves high enantiomeric excess (92% yield in analogous cyclopentanol derivatives) by selectively forming the (1R,2R) configuration . Reaction temperature and solvent polarity must be optimized to minimize racemization.
Q. What are the optimal reaction conditions for synthesizing this compound with high yield?
- Methodological Answer : A two-step protocol is recommended:
Cyclopentene functionalization : Use BH3·Me2S or (+)-IpcBH2 for hydroboration at low temperatures (-25°C to 0°C) to ensure regioselectivity .
Oxidative workup : Treat with NaOH/H2O2 at 0°C to stabilize the amino alcohol moiety while avoiding over-oxidation. Ethanol as a solvent improves solubility during extraction .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the morpholine substituent’s integration and cyclopentanol ring conformation. Coupling constants (e.g., J values) validate stereochemistry .
- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) distinguish amino alcohol groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the morpholine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The morpholine group acts as a steric and electronic director. Its lone pair on nitrogen enhances nucleophilicity at the adjacent amino group, enabling selective substitution with electrophiles (e.g., alkyl halides). Kinetic studies under varying pH (e.g., 7–10) reveal rate dependence on deprotonation of the amino group . Competing pathways (e.g., oxidation) can be suppressed using inert atmospheres and radical scavengers .
Q. What methodologies resolve discrepancies in stereochemical data between computational predictions and experimental results?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.05) provides definitive stereochemical assignments, as demonstrated in structurally similar chlorophenyl-cyclopentanol derivatives .
- DFT Calculations : Compare computed vs. experimental dihedral angles and coupling constants. Discrepancies may arise from solvent effects or crystal packing, requiring explicit solvation models in simulations .
Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
- Methodological Answer : Key challenges include:
- Catalyst Availability : Chiral catalysts like (+)-IpcBH2 may require custom synthesis for large-scale use, increasing cost. Alternative catalysts (e.g., Corey-Bakshi-Shibata) should be evaluated for scalability .
- Temperature Control : Exothermic reactions during hydroboration necessitate precise cooling systems to prevent racemization. Continuous flow reactors improve heat dissipation .
- Purification : Chiral HPLC or diastereomeric salt crystallization (e.g., using tartaric acid) ensures enantiopurity at multi-gram scales .
Q. How do solvent polarity and proticity affect the compound’s stability during storage?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) minimize hydrolysis of the morpholine ring. In protic solvents (e.g., methanol), the amino alcohol moiety may undergo intermolecular hydrogen bonding, leading to dimerization. Stability studies under accelerated aging (40°C/75% RH) with Karl Fischer titration monitor water uptake, which accelerates degradation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s oxidative stability?
- Methodological Answer : Contradictions may arise from differing oxidizing agents. For example:
- KMnO4 in acidic conditions oxidizes the cyclopentanol ring to a ketone, while CrO3 selectively targets the morpholine nitrogen .
- Resolution : Conduct controlled kinetic experiments with in-situ monitoring (e.g., UV-Vis spectroscopy) to identify intermediates. Compare results under inert vs. aerobic conditions to isolate oxidation pathways .
Q. Why do some studies report variable biological activity despite identical synthetic routes?
- Methodological Answer : Impurities (e.g., diastereomers or residual boron reagents) may persist even after standard purification. Recommendations:
- Analytical Rigor : Use chiral stationary phase HPLC to confirm >99% enantiomeric excess .
- Bioactivity Assays : Include negative controls (e.g., enantiomerically inverted analogs) to isolate structure-activity relationships .
Tables for Key Data
| Synthetic Method Comparison | Conditions | Yield | Stereoselectivity | Ref. |
|---|---|---|---|---|
| BH3·Me2S hydroboration | 0°C, 2 h | 63% | (±)-trans | |
| (+)-IpcBH2 hydroboration | -25°C, overnight | 92% | (1R,2R) |
| Reactivity Under Oxidative Conditions | Reagent | Product | Ref. |
|---|---|---|---|
| KMnO4 (acidic) | Cyclopentanone derivative | Major | |
| CrO3 (neutral) | Morpholine N-oxide | Minor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
